![molecular formula C14H9NO5S B2888049 2-[4-Oxo-3-(1,3-thiazol-4-yl)chromen-7-yl]oxyacetic acid CAS No. 300696-06-4](/img/structure/B2888049.png)
2-[4-Oxo-3-(1,3-thiazol-4-yl)chromen-7-yl]oxyacetic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of “2-[4-Oxo-3-(1,3-thiazol-4-yl)chromen-7-yl]oxyacetic acid” is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “2-[4-Oxo-3-(1,3-thiazol-4-yl)chromen-7-yl]oxyacetic acid” are not available, thiazole derivatives have been known to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis
Thiazole, a key component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives have been found to have antimicrobial properties . They are used in the synthesis of various drugs with antimicrobial activity, such as sulfazole .
Antiretroviral Applications
Thiazole derivatives are also used in the synthesis of antiretroviral drugs, such as ritonavir . These drugs are used in the treatment of HIV/AIDS .
Antifungal Applications
Thiazole derivatives have been found to have antifungal properties . An example of an antifungal drug that contains a thiazole moiety is abafungin .
Anticancer Applications
Thiazole derivatives have been found to have anticancer properties . They are used in the synthesis of various anticancer drugs, such as tiazofurin . In addition, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides have been synthesized and reported to have cytotoxicity activity on three human tumor cell lines .
Anti-inflammatory Applications
Thiazole derivatives have been found to have anti-inflammatory properties . They are used in the synthesis of various anti-inflammatory drugs, such as meloxicam .
Anti-Alzheimer Applications
Thiazole derivatives have been found to have anti-Alzheimer properties . They are used in the synthesis of various drugs used in the treatment of Alzheimer’s disease .
Antihypertensive Applications
Thiazole derivatives have been found to have antihypertensive properties . They are used in the synthesis of various antihypertensive drugs .
Antioxidant Applications
Thiazole derivatives have been found to have antioxidant properties . A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl)azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and screened for their in vitro antioxidant properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific chemical structures .
Result of Action
Thiazole derivatives have been found to have various effects, such as inducing s phase arrest, up-regulating pro-apoptotic proteins, down-regulating anti-apoptotic proteins, activating caspase-3, and subsequently inducing mitochondrial dysfunction so as to induce cell apoptosis .
Action Environment
The action of thiazole derivatives can be influenced by various factors, including the specific biological environment in which they are used .
properties
IUPAC Name |
2-[4-oxo-3-(1,3-thiazol-4-yl)chromen-7-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5S/c16-13(17)5-19-8-1-2-9-12(3-8)20-4-10(14(9)18)11-6-21-7-15-11/h1-4,6-7H,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNURRPJBLZGQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCC(=O)O)OC=C(C2=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Oxo-3-(1,3-thiazol-4-yl)chromen-7-yl]oxyacetic acid |
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